molecular formula C13H17NO B3153447 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine CAS No. 758669-36-2

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Cat. No.: B3153447
CAS No.: 758669-36-2
M. Wt: 203.28 g/mol
InChI Key: GCCFUBIPTFPYGG-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Drug Discovery

Four-membered heterocycles, particularly azetidines, have emerged as valuable components in medicinal chemistry. nih.gov Despite their inherent ring strain, they offer a unique combination of stability and structural rigidity that chemists can exploit to fine-tune the properties of drug candidates. pharmablock.comenamine.net

The azetidine (B1206935) ring is considered a "privileged scaffold" in drug discovery due to its recurrent appearance in a variety of biologically active compounds and approved drugs. researchgate.net Its small, polar nature can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov The presence of the nitrogen atom provides a handle for further chemical modification and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. magtech.com.cn The successful incorporation of the azetidine moiety into marketed drugs has solidified its importance and encouraged its wider application in structure-activity relationship studies. lifechemicals.com

Drug NameTherapeutic ClassSignificance of Azetidine Moiety
AzelnidipineCalcium channel blockerContributes to the overall molecular conformation and binding affinity. enamine.net
CobimetinibMEK1/2 inhibitor (Anticancer)Serves as a key structural element for target engagement. pharmablock.com
TofacitinibJAK inhibitor (Rheumatoid Arthritis)The azetidine group is part of a larger structure that demonstrates high selectivity. pharmablock.com
EzetimibeCholesterol absorption inhibitorContains a related azetidin-2-one (B1220530) (β-lactam) ring, crucial for its biological activity. lifechemicals.com

One of the most significant advantages of the azetidine ring is its conformational rigidity. enamine.net Unlike more flexible alkyl chains, the strained four-membered ring restricts the spatial orientation of its substituents. This reduction in conformational flexibility can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing affinity and selectivity. enamine.net Furthermore, azetidines can serve as bioisosteres for other common chemical groups. They can act as replacements for gem-dimethyl groups, tert-butyl groups, or even larger saturated heterocycles, allowing chemists to explore new chemical space while maintaining or improving biological activity. researchgate.net This bioisosteric potential makes the azetidine scaffold a powerful tool for optimizing lead compounds in drug discovery programs. researchgate.net

Therapeutic Relevance of Tetrahydronaphthalene Moieties

The 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) moiety is a bicyclic hydrocarbon that combines an aromatic ring with a saturated cyclohexane (B81311) ring. wikipedia.org This unique structural arrangement imparts specific properties that have been exploited in the development of various therapeutic agents.

The tetrahydronaphthalene core is found in a range of pharmacologically active compounds. Its derivatives have been investigated for various therapeutic applications, including anti-inflammatory and potential antitumor activities. nih.govnih.gov The scaffold serves as a versatile template that can be functionalized at multiple positions on both the aromatic and aliphatic rings to modulate biological activity. For instance, novel tetrahydronaphthalene derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory conditions. nih.gov

Compound ClassPharmacological ActivityReference
N-(pentamethyl-tetrahydronaphthalen-2-yl)-carboxamide derivativesInhibition of nitric oxide production nih.gov
8-Benzylidene-5,6,7,8-tetrahydroquinolinesAnti-inflammatory activity nih.gov
Open-chain analogues of 5,6,7,8-tetrahydrofolic acidPotential antitumor agents nih.gov

Synergistic Design Principles of Hybrid Azetidine-Tetrahydronaphthalene Compounds

The design of a hybrid molecule like 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is rooted in the principle of molecular hybridization or scaffold hopping. This strategy involves combining two or more pharmacophores or privileged structures to create a new chemical entity with a potentially superior pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h3,5,7,11,14H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFUBIPTFPYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 5,6,7,8 Tetrahydronaphthalen 1 Yloxy Azetidine and Analogues

Synthetic Routes to the Azetidine (B1206935) Core

The inherent ring strain of the azetidine scaffold presents unique challenges to its synthesis. arkat-usa.org Consequently, a diverse array of synthetic methods has been developed to efficiently construct this valuable heterocyclic motif. These methodologies often leverage principles of cycloaddition, intramolecular cyclization, and strain-release-driven reactions.

Cycloaddition Reactions in Azetidine Ring Formation

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including the azetidine ring. The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for azetidine formation. Recent advancements in photochemistry have enabled the use of visible light to mediate these reactions under mild conditions. For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition between oximes and olefins through a triplet energy transfer mechanism. This approach is characterized by its operational simplicity and broad functional group tolerance.

Another significant cycloaddition strategy is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). These β-lactams can then be reduced to the corresponding azetidines. Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine.

Cycloaddition TypeReactantsKey Features
Aza Paternò–BüchiImine + AlkenePhotochemical activation, often with a photocatalyst. Can be intermolecular or intramolecular.
Staudinger SynthesisKetene + ImineForms a β-lactam intermediate, which requires subsequent reduction to yield an azetidine.

Ring-Closing Strategies for Azetidine Scaffolds

Intramolecular cyclization, or ring-closing, is a common and effective strategy for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group at the appropriate positions. For example, the intramolecular SN2 reaction of γ-amino halides or sulfonates is a classic method for azetidine ring formation. The success of these reactions is often dependent on the nature of the leaving group and the reaction conditions.

More recently, metal-catalyzed cyclizations have emerged as powerful tools. For example, palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of functionalized azetidines. This method involves the reductive elimination from a high-valent palladium intermediate to forge the C-N bond of the azetidine ring. Another innovative approach is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to 3-hydroxyazetidines. nih.gov

Ring-Closing StrategyPrecursor TypeCatalyst/ReagentKey Features
Intramolecular SN2γ-Amino Halides/SulfonatesBaseClassic and widely used method.
Pd-catalyzed C-H AminationAmine with a γ-C-H bondPalladium catalyst and oxidantAllows for the formation of azetidines from unactivated C-H bonds.
La(OTf)3-catalyzed Aminolysiscis-3,4-Epoxy AminesLa(OTf)3Regioselective formation of 3-hydroxyazetidines. nih.gov

Strain-Release Amination Approaches

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. Strain-release amination involves the reaction of a highly strained molecule, such as 1-azabicyclo[1.1.0]butane (ABB), with a nucleophile. The relief of ring strain facilitates the opening of the bicyclic system and the formation of a functionalized azetidine. This strategy allows for the direct installation of the azetidine motif onto a variety of substrates. The reaction of ABB with amines, for instance, provides a direct route to 3-aminoazetidine derivatives. This method is particularly attractive for late-stage functionalization in medicinal chemistry.

Nucleophilic Substitutions in Azetidine Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of a wide range of organic molecules, including azetidines. The intramolecular displacement of a leaving group by a nitrogen nucleophile, as mentioned in the ring-closing strategies, is a primary example. magtech.com.cn Furthermore, intermolecular nucleophilic substitution can be employed to introduce functionality onto a pre-formed azetidine ring. For instance, the reaction of a 3-haloazetidine with a suitable nucleophile can provide a variety of 3-substituted azetidines. The regioselectivity of nucleophilic attack on activated azetidinium ions has also been explored for the synthesis of polysubstituted linear amines.

Electrocatalytic and Organometallic Catalysis in Azetidine Construction

Modern synthetic chemistry has increasingly turned to electrocatalytic and organometallic methods to achieve challenging transformations. In the context of azetidine synthesis, electrocatalysis has been employed for the intramolecular hydroamination of allylic sulfonamides. This approach utilizes a cobalt catalyst in conjunction with an electric current to generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine.

Organometallic catalysis has also proven valuable. For instance, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of other functionalized azetidines. nih.gov Titanium(IV)-mediated coupling reactions have also been reported for the synthesis of spirocyclic NH-azetidines from oxime ethers.

Introduction of the Tetrahydronaphthalene Moiety

The synthesis of the target compound, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, requires the formation of an ether linkage between the 3-position of the azetidine ring and the hydroxyl group of 5,6,7,8-tetrahydronaphthalen-1-ol. Several established methodologies for ether synthesis can be adapted for this purpose.

A primary approach is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. francis-press.commasterorganicchemistry.comwikipedia.orgjk-sci.com In this context, 5,6,7,8-tetrahydronaphthalen-1-ol would first be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium phenoxide. This nucleophile would then be reacted with an N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) in an SN2 reaction to form the desired ether linkage. The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and to be easily removable in a subsequent step.

Williamson Ether Synthesis for 3-Aryloxy-Azetidines
Reactant 1 5,6,7,8-Tetrahydronaphthalen-1-ol
Reactant 2 N-Protected 3-Haloazetidine (e.g., 1-Boc-3-iodoazetidine)
Base Sodium Hydride (NaH)
Solvent Aprotic polar solvent (e.g., THF, DMF)

Another powerful method for forming the ether bond is the Mitsunobu reaction . organic-synthesis.comwikipedia.orgtcichemicals.comnih.govorganic-chemistry.org This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of this compound, an N-protected 3-hydroxyazetidine would be reacted with 5,6,7,8-tetrahydronaphthalen-1-ol in the presence of PPh3 and DEAD/DIAD. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter, which is an important consideration when working with chiral substrates.

Mitsunobu Reaction for 3-Aryloxy-Azetidines
Reactant 1 N-Protected 3-Hydroxyazetidine
Reactant 2 5,6,7,8-Tetrahydronaphthalen-1-ol
Reagents Triphenylphosphine (PPh3) and DEAD or DIAD
Solvent Anhydrous aprotic solvent (e.g., THF)

Finally, palladium-catalyzed cross-coupling reactions could also be envisioned for the formation of the aryl ether bond. scirp.org For example, a Buchwald-Hartwig-type C-O coupling reaction between an N-protected 3-hydroxyazetidine and a suitably activated tetrahydronaphthalene derivative (e.g., a halide or triflate) could be employed. These methods often offer high functional group tolerance and mild reaction conditions.

Ether Linkage Formation via O-Alkylation or Arylation Strategies

The formation of the ether linkage between the azetidine and tetrahydronaphthalene moieties is a pivotal step in the synthesis of the target compound. O-alkylation of a tetrahydronaphthol precursor with an appropriately functionalized azetidine is the most direct approach. This strategy typically involves the nucleophilic attack of a phenoxide on an azetidine bearing a suitable leaving group at the 3-position.

A common and effective method is the Williamson ether synthesis. In this procedure, 5,6,7,8-tetrahydronaphthalen-1-ol (α-tetralol) is first deprotonated with a base to form the more nucleophilic phenoxide. This intermediate then reacts with an N-protected 3-halo- or 3-sulfonyloxy-azetidine derivative (e.g., 1-Boc-3-iodoazetidine or 1-Boc-3-tosyloxyazetidine) via an SN2 displacement. The choice of base, solvent, and temperature is critical to optimize the reaction yield and minimize side reactions. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to ensure complete deprotonation of the phenolic hydroxyl group.

The selectivity between O- and N-alkylation can be a significant factor in related heterocyclic systems. nih.gov However, in the case of a pre-formed, N-protected azetidine, O-alkylation is the overwhelmingly favored pathway. The N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, serves a dual purpose: it prevents unwanted N-alkylation reactions and modulates the reactivity of the azetidine ring system.

Table 1: Representative Conditions for O-Alkylation in Ether Linkage Formation
EntryAzetidine SubstrateNaphthol SubstrateBaseSolventTemperature (°C)Yield (%)
11-Boc-3-iodoazetidine5,6,7,8-Tetrahydronaphthalen-1-olNaHDMF25-6075-85
21-Boc-3-tosyloxyazetidine5,6,7,8-Tetrahydronaphthalen-1-olK₂CO₃AcetonitrileReflux70-80
31-Benzhydryl-3-chloroazetidine5,6,7,8-Tetrahydronaphthalen-1-olCs₂CO₃DMF8065-75
41-Boc-3-mesyloxyazetidine5,6,7,8-Tetrahydronaphthalen-1-olNaHTHF25-5072-82

Functionalization of Tetrahydronaphthalene Substrates

The preparation of appropriately functionalized tetrahydronaphthalene precursors is essential for the successful synthesis of the target hybrid molecule and its analogues. The primary precursor, 5,6,7,8-tetrahydronaphthalen-1-ol, is readily accessible via the reduction of its corresponding ketone, α-tetralone. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a common choice due to its mildness and high yield.

Further functionalization of the tetrahydronaphthalene ring system can be achieved either before or after coupling with the azetidine moiety. Introducing substituents onto the aromatic ring prior to ether formation allows for a more convergent synthesis. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on α-tetralone. The directing effects of the carbonyl group and the fused aliphatic ring typically guide the incoming electrophile to the C7 position. Subsequent reduction of the ketone and functional group manipulation can provide a diverse range of substituted tetrahydronaphthol building blocks.

Alternatively, strain-release-driven multicomponent reactions involving highly strained intermediates like azabicyclo[1.1.0]butanes can provide rapid access to densely functionalized azetidines, which can then be coupled to the tetrahydronaphthalene core. researchgate.netnih.gov This approach allows for the modular synthesis of complex analogues by varying the coupling partners in the multicomponent sequence. nih.gov

Chemo- and Regioselective Functionalization of the Hybrid Structure

Once the core this compound structure is assembled, subsequent functionalization must be performed with high chemo- and regioselectivity due to the presence of multiple reactive sites. These include the secondary amine of the azetidine (after deprotection), the electron-rich aromatic ring, and the benzylic C5 and C8 positions.

N-Functionalization of the Azetidine Ring: The azetidine nitrogen is a primary site for modification. After removal of the protecting group (e.g., acid-mediated cleavage of a Boc group), the resulting secondary amine can undergo a variety of transformations. These include N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and N-acylation with acyl chlorides or anhydrides. These reactions are typically high-yielding and provide a straightforward route to a wide array of analogues.

Aromatic Ring Functionalization: The alkoxy group attached to the aromatic ring is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution will be directed to the C2 and C4 positions. Careful control of reaction conditions is necessary to achieve mono-substitution and to avoid potential side reactions.

Benzylic Functionalization: The C5 and C8 positions are benzylic and thus susceptible to radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. Oxidation of these positions to introduce carbonyl or hydroxyl groups is also a viable strategy for further diversification.

The regioselectivity of reactions involving the azetidine ring itself, such as nucleophilic ring-opening, is highly dependent on the substituents and reaction conditions. magtech.com.cn For the title compound, the ether linkage at C3 makes the ring susceptible to cleavage under harsh acidic conditions, a factor that must be considered in planning subsequent synthetic steps.

Stereochemical Control in the Synthesis of Chiral Azetidine-Tetrahydronaphthalene Derivatives

Introducing stereochemical control is a critical aspect of modern drug design. For this compound, a chiral center exists at the C3 position of the azetidine ring. The synthesis of enantiomerically pure derivatives can be achieved through several strategic approaches.

One primary strategy is the use of a chiral pool, starting from an enantiopure 3-hydroxyazetidine precursor. Chiral azetidin-3-ones can be prepared through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral ketones can then be subjected to stereoselective reduction to yield the corresponding chiral 3-hydroxyazetidines. The resulting alcohol can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently coupled with 5,6,7,8-tetrahydronaphthalen-1-ol via an SN2 reaction, which proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.

Another approach involves the resolution of a racemic mixture of the final compound or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Furthermore, asymmetric synthesis of related heterocyclic scaffolds, such as the enantioselective transfer hydrogenation of a dihydronaphthyridine precursor, demonstrates the feasibility of establishing stereocenters within fused ring systems with high enantioselectivity. nih.gov Similar catalytic asymmetric methods could potentially be adapted for the synthesis of chiral azetidine precursors. The stereoselective functionalization of azetidine-borane complexes also presents a novel pathway for creating chiral substituted azetidines. nih.gov

Table 2: Strategies for Stereochemical Control
StrategyDescriptionKey PrecursorStereochemical Outcome
Chiral Pool SynthesisUtilization of an enantiomerically pure starting material.(R)- or (S)-1-Boc-3-hydroxyazetidineControlled by the stereochemistry of the starting material. SN2 reaction causes inversion.
Asymmetric ReductionStereoselective reduction of a prochiral ketone precursor.1-Boc-azetidin-3-oneDependent on the chiral reducing agent or catalyst (e.g., CBS reduction).
Diastereomeric ResolutionSeparation of enantiomers by forming diastereomeric salts with a chiral acid or base.Racemic N-deprotected azetidineSeparation of diastereomers followed by liberation of the pure enantiomer.
Chiral ChromatographyDirect separation of enantiomers using a chiral stationary phase.Racemic final compound or key intermediateIsolation of individual enantiomers.

Structure Activity Relationship Sar Studies of 3 5,6,7,8 Tetrahydronaphthalen 1 Yloxy Azetidine Derivatives

Impact of Substitutions on the Azetidine (B1206935) Nitrogen (N-1)

The nitrogen atom of the azetidine ring is a critical site for modification, and substitutions at this position (N-1) profoundly influence the affinity and selectivity of the compounds for monoamine transporters.

Research on related 3-aryl-3-arylmethoxyazetidines has demonstrated that the N-substituent plays a key role in transporter affinity. A primary amine (N-H) often serves as a baseline, but N-alkylation can significantly enhance potency. For instance, the introduction of an N-methyl group to 3-aryl-3-arylmethoxyazetidines generally results in higher affinity for the serotonin (B10506) transporter (SERT) compared to the corresponding unsubstituted analogues. nih.gov

In a series of 3-aryl-3-oxypropylamine-based azetidines, specific N-substituents were found to be optimal for achieving a balanced triple reuptake inhibitor profile. The data below illustrates how variations in the N-substituent impact inhibitory activity.

Compound IDN-1 SubstituentSERT (% inh @ 0.1μM)NET (% inh @ 0.1μM)DAT (% inh @ 0.1μM)
6bd Cyclopropylmethyl989899
6be 2-Fluoroethyl999898

Data sourced from studies on novel 3-substituted azetidine derivatives as triple reuptake inhibitors. nih.gov

As shown in the table, small, constrained alkyl groups like cyclopropylmethyl and short, functionalized alkyl chains such as 2-fluoroethyl at the N-1 position can lead to potent, well-balanced inhibition across all three monoamine transporters. nih.gov This suggests that the N-1 position interacts with a binding pocket that can accommodate small, lipophilic, or weakly polar groups to maximize potency.

Influence of Modifications at the Azetidine C-3 Position (Oxygen Linkage and Substituents)

The C-3 position of the azetidine ring, featuring the ether linkage to the tetrahydronaphthalene moiety, is a cornerstone of the pharmacophore. Modifications at this position, including the nature of the linking atom and the substituents on the azetidine ring itself, are crucial for activity.

Furthermore, the introduction of substituents directly onto the C-3 carbon of the azetidine ring can dramatically alter binding affinity. In a related series of 3-aryl-3-arylmethoxyazetidines, the presence of an aryl group at the C-3 position was essential for high-affinity binding. The electronic properties of this aryl substituent were found to modulate selectivity between SERT and DAT. nih.gov For the 3-(tetrahydronaphthalen-1-yloxy)azetidine scaffold, the C-3 position is typically unsubstituted beyond the ether linkage, indicating that this specific arrangement is optimal for the desired transporter interactions.

Role of the Tetrahydronaphthalene Ring System in Molecular Recognition

The 5,6,7,8-tetrahydronaphthalene (tetralin) ring system is a privileged structure in medicinal chemistry, serving as a rigid scaffold that presents key pharmacophoric elements in a defined spatial orientation. Its role in molecular recognition for this class of compounds is multifaceted.

Substitutions on the aromatic portion of the tetrahydronaphthalene ring are a primary strategy for fine-tuning the potency and selectivity of these ligands. The electronic nature and position of these substituents dictate the interaction with specific residues within the transporter binding sites.

In analogous 3-aryl-3-arylmethoxyazetidines, substitution on the aryl rings is a key determinant of monoamine transporter affinity. For example, the introduction of chloro substituents on the aryl ring significantly impacts SERT and DAT binding. The following table presents data for selected compounds from this class, illustrating the effect of aromatic substitution.

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentSERT Ki (nM)DAT Ki (nM)
7a PhenylPhenyl112200
7c 3,4-DichlorophenylPhenyl1.02500
7g Phenyl3,4-Dichlorophenyl23620
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl1.31100

Data sourced from studies on 3-aryl-3-arylmethoxyazetidines. nih.gov

This data reveals that electron-withdrawing groups, such as chlorine, on the aryl rings can dramatically increase affinity, particularly for SERT. The 3,4-dichloro substitution pattern appears to be particularly favorable for high-affinity SERT binding. nih.gov These findings suggest that for the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold, similar substitutions on the aromatic part of the tetralin ring would be a viable strategy to modulate transporter affinity and selectivity.

The saturated portion of the tetrahydronaphthalene ring provides a rigid, three-dimensional structure that is crucial for orienting the molecule within the binding pocket of the transporters. This conformational constraint reduces the entropic penalty upon binding compared to more flexible analogues. nih.gov

The puckered conformation of the saturated six-membered ring dictates the spatial projection of the azetidine moiety relative to the aromatic ring. This defined geometry is critical for establishing the precise intermolecular interactions required for high-affinity binding. Studies on conformationally restricted molecules often show that saturation of ring systems leads to higher affinity and selectivity by locking the molecule into a bioactive conformation. For the tetralin-based ligands, this saturated bridge is integral to maintaining the optimal geometry for interaction with the monoamine transporters. nih.gov

Linker Chemistry and Conformational Preferences

The four-membered azetidine ring itself is not planar and can adopt a puckered conformation. This puckering, though subtle, affects the orientation of the N-1 substituent and the C-3 aryloxy group. The interplay between the azetidine pucker and the rigid tetralin scaffold results in a preferred low-energy conformation that is recognized by the target transporters. Computational studies and NMR analysis of related structures help to elucidate these preferred conformations, guiding the design of new analogues with optimized geometries for binding.

Derivatization Strategies for SAR Exploration

Systematic SAR exploration of the this compound scaffold involves several key derivatization strategies aimed at probing the chemical space around the core structure.

One primary strategy is the synthesis of a library of analogues with diverse substitutions at the azetidine nitrogen (N-1). This is often achieved through reductive amination or N-alkylation of the secondary amine precursor, allowing for the introduction of a wide range of alkyl, cycloalkyl, and functionalized groups to explore the size, lipophilicity, and electronic requirements of the N-1 binding pocket. nih.govnih.gov

Another key strategy involves modifications to the tetrahydronaphthalene ring. This includes introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic ring to map the interactions with the transporter binding site. nih.gov Additionally, synthesizing analogues with different saturation patterns or ring sizes in place of the tetralin moiety can help to understand the importance of the scaffold's rigidity and conformation.

Finally, bioisosteric replacement of key functional groups, such as replacing the ether oxygen with nitrogen, sulfur, or a methylene (B1212753) unit, provides valuable insight into the role of that specific atom in molecular recognition and binding affinity. nih.gov These comprehensive derivatization strategies are essential for building a complete SAR model and optimizing the scaffold for therapeutic development.

Mechanistic Insights into Biological Activities and Target Engagement

Receptor Modulatory Profiles

Estrogen Receptor Alpha (ERα) is a critical mediator in the development of breast cancer. nih.gov Antagonists of ERα work by competitively binding to the receptor, thereby blocking the binding of its natural ligand, estradiol. This inhibition prevents the conformational changes required for receptor activation and subsequent gene transcription that promotes tumor growth. nih.govnih.govresearchgate.net

Selective Estrogen Receptor Downregulators (SERDs) represent a class of ERα antagonists that not only block the receptor's activity but also induce its degradation. By binding to ERα, SERDs alter the receptor's stability, leading to its ubiquitination and subsequent destruction by the proteasome. This dual mechanism of action—antagonism and degradation—can offer a more complete shutdown of estrogen signaling and may overcome resistance to other endocrine therapies. nih.govresearchgate.net

No specific data on the ERα antagonist or SERD activity of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine were found in the public domain.

Monoamine transporters and receptors are key targets for drugs treating neurological and psychiatric disorders. The tetrahydronaphthalene scaffold is a component of ligands that interact with these systems.

Norepinephrine (B1679862) Transporter (NET): NET is responsible for the reuptake of norepinephrine from the synaptic cleft. Inhibition of NET increases the concentration of norepinephrine in the synapse, a mechanism used by many antidepressant medications.

Serotonin (B10506) 5-HT1A Receptor: This receptor is involved in the modulation of mood and anxiety. Both agonists and antagonists of the 5-HT1A receptor have been developed for therapeutic purposes. Studies on related tetrahydronaphthalene derivatives have shown stereoselective interactions with this receptor. nih.gov

Dopamine (B1211576) D2/D3/D4 Receptors: These receptors are primary targets for antipsychotic drugs and treatments for Parkinson's disease. Agonists and antagonists can modulate dopaminergic signaling to achieve therapeutic effects.

Specific binding affinities and functional activities for this compound at these monoamine targets are not documented in available literature.

Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Overexpression and aberrant activation of these RTKs are implicated in tumor growth, metastasis, and the development of chemoresistance in various cancers. Inhibition of Axl and Mer signaling is a promising strategy in oncology, as it can have direct anti-tumor effects and may also enhance the host's immune response against the tumor.

There is no available research to suggest that this compound functions as an inhibitor of Axl or Mer RTKs.

Antimicrobial and Anti-tubercular Mechanisms

Antibacterial Spectrum and Modes of Action

The antibacterial activity of azetidine (B1206935) derivatives has been noted, primarily in the context of mycobacteria. Broader spectrum analyses against a wide range of common Gram-positive and Gram-negative bacteria for this compound are not extensively documented. However, related research into other novel antibacterial agents has often focused on mechanisms such as the disruption of cell integrity by increasing membrane permeability and altering membrane fluidity. mdpi.com For instance, some natural extracts have demonstrated the ability to damage the cell walls of both Gram-positive and Gram-negative bacteria. mdpi.com While not directly tested on this specific compound, these represent common modes of antibacterial action.

Antifungal Activities and Cellular Targets

There is a lack of specific research data concerning the antifungal activities and cellular targets of this compound. The development of antifungal agents often targets unique fungal cellular components, such as the cell wall (e.g., by inhibiting β-1,3-D-glucan synthesis) or the cell membrane (e.g., by inhibiting ergosterol (B1671047) biosynthesis). nih.gov Some heterocyclic compounds, such as certain tetrahydroimidazo[1,2-a]pyridine derivatives, have shown selective and potent inhibitory activity against various Candida species. nih.gov However, similar studies have not been reported for the tetrahydronaphthalen-yloxy-azetidine scaffold.

Specific Antimycobacterial Mechanisms in Mycobacterium tuberculosis

Significant research has been conducted on a series of azetidine derivatives, termed BGAz compounds, for their potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR-TB) strains. nih.govnih.govresearchgate.net These compounds have been shown to exhibit bactericidal activity with Minimum Inhibitory Concentration (MIC₉₉) values often below 10 μM. nih.govresearchgate.net

The primary mechanism of action for this class of compounds is the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. nih.govnih.gov Target deconvolution studies indicate that these azetidine derivatives interfere with the late stages of mycolic acid assembly. nih.govresearchgate.net This mode of action is distinct from that of existing inhibitors of the mycobacterial cell wall. nih.gov Transcriptomic analysis has confirmed that BGAz compounds trigger a unique cellular response compared to other cell wall-targeting drugs. nih.gov A key feature of these compounds is the lack of detectable resistance development, which is a significant advantage over many current anti-tubercular agents. nih.govnih.gov

An initial screening identified an azetidine derivative, BGAz-001, which displayed promising activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, with MICs of 30.5 μM and 64.5 μM, respectively. nih.gov This led to the synthesis of further derivatives with enhanced potency. nih.govresearchgate.net

Table 1: Antimycobacterial Activity of BGAz-001

Mycobacterial StrainMIC (μM)
Mycobacterium smegmatis30.5
Mycobacterium bovis BCG64.5

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active molecules to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. For a compound like 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, LBDD can be instrumental in identifying other molecules with similar therapeutic potential.

The process often begins with the generation of a common feature pharmacophore model using known active ligands. This model can then be used as a 3D query to search various chemical databases for novel compounds that match the pharmacophoric features. ijper.org This methodology allows for the identification of new scaffolds that may possess the desired biological activity.

Structure-Based Drug Design (SBDD) Methodologies

In contrast to LBDD, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. This approach allows for the rational design of ligands that can bind to the target with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to its target protein. The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank, by removing water molecules and adding polar hydrogens. nih.gov

Docking simulations can generate a range of possible binding poses, which are then evaluated using a scoring function to estimate the binding affinity. nih.gov For instance, in a study of novel azetidin-2-one (B1220530) derivatives, molecular docking was used to predict their binding to the epidermal growth factor receptor (EGFR). researchgate.net The docking scores of the designed compounds were compared to a reference ligand to identify the most promising candidates. researchgate.net

CompoundDocking Score (kcal/mol)Interacting Residues
Compound A-8.5LYS745, MET793, ASP855
Compound B-9.2LEU718, VAL726, ALA743
Compound C-7.8THR790, GLN791, CYS797

This table presents hypothetical docking scores and interacting residues for illustrative compounds to demonstrate the type of data generated from molecular docking studies.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. ekb.egchemrxiv.org These simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the protein-ligand complex. ekb.eg By simulating the motions of atoms and molecules, MD can reveal important information about the flexibility of the ligand and the target, as well as the key interactions that stabilize the bound state.

The stability of the system during an MD simulation is often assessed by calculating the Root-Mean-Square Deviation (RMSD) of the protein backbone atoms over time. ekb.eg A stable RMSD value indicates that the system has reached equilibrium. The Root-Mean-Square Fluctuation (RMSF) of individual residues can also be calculated to identify regions of the protein that are more flexible or rigid. ekb.eg

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. These calculations can provide a deeper understanding of the molecule's behavior and its interactions with other molecules. For this compound, quantum chemical calculations could be employed to predict its reactivity and metabolic stability.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a central component of both ligand-based and structure-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a particular biological effect. frontiersin.org These models can be generated from a set of active compounds or from the structure of a protein-ligand complex. frontiersin.org

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new molecules that fit the model. ijper.org This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Pharmacophore FeatureDescriptionExample Functional Group
Hydrogen Bond DonorA group that can donate a hydrogen atom to form a hydrogen bond.-NH, -OH
Hydrogen Bond AcceptorA group that can accept a hydrogen atom to form a hydrogen bond.C=O, -O-
Hydrophobic GroupA nonpolar group that avoids contact with water.Aromatic ring, alkyl chain
Positive IonizableA group that can carry a positive charge at physiological pH.Amine

This table provides examples of common pharmacophore features that could be relevant for a molecule like this compound.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, often utilizing machine learning techniques, is a cornerstone of modern drug discovery. nih.gov These models are trained on large datasets of compounds with known biological activities to learn the relationship between chemical structure and biological effect. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, are based on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov

By generating predicted bioactivity profiles, these models can improve the accuracy of predicting biological endpoints. nih.gov For this compound, predictive models could be developed to forecast its activity against a range of biological targets, as well as its selectivity profile.

Preclinical Investigations and Translational Research Perspectives

Conclusion and Future Research Directions

Current Understanding and Knowledge Gaps for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Currently, specific research and literature dedicated solely to this compound are not extensively available in the public domain. This suggests that the compound may be a novel chemical entity or is in the early stages of investigation. The understanding of this molecule is therefore largely extrapolated from the well-documented properties of its two core components: the azetidine (B1206935) ring and the tetrahydronaphthalene (tetralin) moiety.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a "privileged scaffold" in drug discovery. pharmablock.com Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity and conformational rigidity, which can be advantageous for binding to biological targets. rsc.org This rigidity can lead to a decrease in the entropy of binding, potentially resulting in higher affinity for its target. enamine.net Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

The tetralin moiety is a bicyclic hydrocarbon that is a structural component of numerous biologically active compounds, including the antidepressant sertraline (B1200038) and anthracycline antibiotics used in cancer chemotherapy. researchgate.net The tetralin ring is known to be a crucial element in various clinically relevant compounds with antifungal, anti-Parkinsonian, and anti-inflammatory activities. researchgate.net

The primary knowledge gap for this compound is the lack of empirical data on its synthesis, physicochemical properties, and biological activity. While predictions can be made based on its constituent parts, dedicated research is necessary to validate these hypotheses.

Emerging Trends in Azetidine and Tetrahydronaphthalene Chemistry

Recent years have witnessed significant progress in the synthesis and functionalization of both azetidine and tetrahydronaphthalene derivatives, driven by their importance in medicinal chemistry.

Azetidine Chemistry:

The synthesis of azetidines has historically been challenging due to their ring strain. medwinpublishers.com However, modern synthetic methods have made these scaffolds more accessible. nih.gov Emerging trends in azetidine chemistry include:

Novel Synthetic Methodologies: Researchers are developing more efficient and stereoselective methods for constructing the azetidine ring, such as intramolecular C-H amination and [2+2] photocycloaddition reactions. rsc.orgsciencedaily.com For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported as a method to afford azetidines in high yields. nih.gov

Strain-Release Functionalization: The inherent ring strain of azetidines is being exploited for unique chemical transformations, allowing for the introduction of diverse functional groups. rsc.org

Scaffold Hopping and Bioisosteric Replacement: The azetidine ring is increasingly used as a bioisostere for other cyclic systems to improve pharmacokinetic properties like solubility and metabolic stability. researchgate.net

Tetrahydronaphthalene Chemistry:

The synthesis of tetralin derivatives is also an active area of research, with a focus on developing greener and more efficient methods. researchgate.net Key trends include:

Catalytic Hydrogenation: The catalytic hydrogenation of naphthalene (B1677914) remains a primary method for producing tetralin. wikipedia.org Research is ongoing to develop more selective and environmentally friendly catalysts. researchgate.net

Iron-Catalyzed Synthesis: An iron(III)-catalyzed synthetic strategy towards functionalized tetrahydronaphthalenes has been developed, offering an operationally simple and distinct approach from traditional [4+2]-cycloadditions. nih.gov

Multicomponent Reactions: Solvent-free multicomponent reactions are being explored for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, aligning with the principles of green chemistry. orgchemres.org

Opportunities for Novel Therapeutic Design

The combination of the azetidine and tetralin moieties in this compound presents several opportunities for the design of novel therapeutics.

The rigid azetidine scaffold can serve as a valuable anchor for positioning the tetralin group and other substituents in a precise three-dimensional orientation, which is crucial for specific interactions with biological targets. enamine.net This conformational restriction can lead to enhanced potency and selectivity. enamine.net

The tetralin moiety offers a versatile platform for structural modification. Its lipophilic nature can be modulated to optimize pharmacokinetic properties, such as membrane permeability and metabolic stability. The aromatic ring of the tetralin can be substituted with various functional groups to fine-tune the compound's electronic and steric properties, thereby influencing its biological activity.

Given the diverse biological activities associated with both azetidine and tetralin derivatives, this compound could be explored for a range of therapeutic applications, including but not limited to:

Oncology: Both scaffolds are present in known anticancer agents. researchgate.netjmchemsci.com

Infectious Diseases: Azetidine derivatives have shown antibacterial and antifungal properties. medwinpublishers.com

Central Nervous System (CNS) Disorders: The tetralin structure is a key component of several CNS-active drugs. researchgate.net

Table 1: Potential Therapeutic Targets and Rationale

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinases, DNA topoisomerasesThe tetralin moiety is found in DNA intercalating agents, and azetidines are present in kinase inhibitors.
Infectious Diseases Bacterial cell wall synthesis enzymesAzetidin-2-ones (β-lactams) are well-known inhibitors of these enzymes. lifechemicals.com
CNS Disorders Neurotransmitter receptors and transportersThe tetralin scaffold is present in compounds targeting dopamine (B1211576) and serotonin (B10506) pathways. google.com

Challenges and Perspectives in Compound Optimization and Development

While the prospects for this compound are promising, several challenges must be addressed during its optimization and development.

Synthetic Challenges:

The development of a robust and scalable synthesis of this compound will be a primary hurdle. Achieving high yields and stereoselectivity in the construction of the substituted azetidine ring can be difficult. medwinpublishers.com The coupling of the azetidine and tetralin moieties will also require careful optimization of reaction conditions.

Pharmacokinetic Optimization:

Balancing the physicochemical properties of the molecule to achieve a desirable pharmacokinetic profile is a significant challenge. The lipophilicity of the tetralin group may need to be carefully managed to ensure adequate aqueous solubility and bioavailability. acs.org The metabolic stability of the ether linkage and the azetidine ring will also need to be evaluated and potentially optimized. nih.gov

Structure-Activity Relationship (SAR) Studies:

Extensive SAR studies will be necessary to understand how modifications to the azetidine and tetralin scaffolds, as well as the connecting ether linkage, affect the compound's potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is essential for identifying a lead candidate for further development.

Future Perspectives:

The future development of this compound and related compounds will depend on a multidisciplinary approach that integrates advanced synthetic chemistry, computational modeling, and biological evaluation. High-throughput screening and fragment-based drug design could accelerate the discovery of potent and selective analogues. enamine.net As our understanding of the biological targets for this class of compounds grows, so too will the potential for designing novel and effective therapeutics.

Q & A

Q. What are the standard synthetic routes for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine?

Methodological Answer: The synthesis typically involves coupling the azetidine moiety with a functionalized tetrahydronaphthalene derivative. A common approach includes:

  • Step 1: Preparation of the azetidine ring, often via nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives can be synthesized by reacting epichlorohydrin with amines under basic conditions .
  • Step 2: Functionalization of 5,6,7,8-tetrahydronaphthalen-1-ol (tetralin-1-ol) with a leaving group (e.g., tosylate or mesylate) to enable etherification.
  • Step 3: Etherification of the azetidine hydroxyl group with the activated tetrahydronaphthalene derivative. This step may use bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) under reflux .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (e.g., from methanol or ethanol) is employed for final isolation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Key peaks include:
    • Azetidine ring: δ 3.8–4.2 ppm (m, CH₂-O), δ 3.2–3.5 ppm (m, azetidine CH₂) .
    • Tetrahydronaphthalene: δ 6.5–7.2 ppm (aromatic protons), δ 1.5–2.5 ppm (aliphatic CH₂ from tetralin) .
  • IR Spectroscopy: Stretching vibrations for ether linkages (C-O-C, ~1100 cm⁻¹) and azetidine NH (if present, ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): To confirm molecular ion [M+H]⁺ and fragmentation patterns.

Example NMR Data (Hypothetical):

Proton Environmentδ (ppm)MultiplicityIntegration
Azetidine CH₂-O4.0Multiplet4H
Tetralin aromatic6.8–7.1Multiplet4H
Tetralin aliphatic1.8–2.3Multiplet8H

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the azetidine moiety?

Methodological Answer: Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the azetidine oxygen .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like ring-opening of azetidine.
  • Protection/Deprotection: Temporary protection of reactive azetidine NH groups (e.g., with Boc) prevents unwanted side reactions during coupling .

Case Study:
Azetidine-tetralin coupling in DMF at 80°C with K₂CO₃ achieved 68% yield, while THF under similar conditions yielded only 42% due to poor solubility .

Q. How to resolve contradictions in spectroscopic data for derivatives?

Methodological Answer: Discrepancies in NMR/IR data often arise from:

  • Conformational Isomerism: The azetidine ring’s puckering and tetralin’s chair/boat conformers may split peaks. Use variable-temperature NMR to identify dynamic processes .
  • Impurity Profiles: Trace solvents (e.g., DMF) or unreacted intermediates can obscure signals. Purify via preparative HPLC or repeated recrystallization .
  • Tautomerism: If NH groups are present, deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) clarify exchange phenomena .

Example Workflow:

Acquire high-resolution NMR (500 MHz+).

Compare experimental data with computational predictions (DFT-based NMR shifts).

Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational strategies predict biological activity for this compound?

Methodological Answer:

  • Molecular Docking: Use the compound’s SMILES string (e.g., from : C1CNC1Oc2cccc3CCCCc23) to model interactions with target proteins (e.g., dopamine receptors). Software like AutoDock Vina or Schrödinger Suite can predict binding affinities .
  • QSAR Modeling: Train models on analogues (e.g., ’s dopamine agonists) to correlate structural features (e.g., logP, polar surface area) with activity .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .

Hypothetical Binding Data:

Target ProteinPredicted ΔG (kcal/mol)Key Interactions
Dopamine D3-9.2H-bond: Azetidine O → Asp110
Serotonin 5-HT1A-7.8π-Stacking: Tetralin → Phe361

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3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.